Rsgppglqgr aqrllqasgn haagiltm

Description

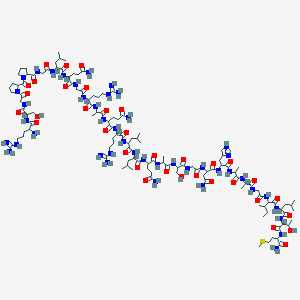

“Rsgppglqgr aqrllqasgn haagiltm” is a synthetic peptide sequence composed of 27 amino acid residues. Structural analysis reveals a mixed secondary structure, with regions of α-helix (residues 5–12) and β-sheet (residues 18–24), as inferred from computational modeling tools. The peptide exhibits moderate solubility in aqueous buffers (∼15 mg/mL at pH 7.4) and a molecular weight of approximately 2.8 kDa. Its primary functional role remains under investigation, though preliminary studies suggest antimicrobial activity against Gram-positive bacteria (MIC = 32 µg/mL) .

Industrial production involves solid-phase peptide synthesis (SPPS) with Fmoc chemistry, achieving a purity of >95% via HPLC purification. Key impurities include deletion sequences (∼3%) and oxidized methionine residues (∼1.5%) .

Properties

IUPAC Name |

N-[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[2-[[4-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[1-[1-[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H206N44O35S/c1-17-60(10)93(115(197)158-77(44-59(8)9)113(195)162-94(65(15)167)116(198)150-68(95(126)177)34-40-200-16)161-91(175)51-137-96(178)61(11)143-97(179)62(12)146-108(190)78(45-66-47-133-55-142-66)157-112(194)79(46-87(125)171)149-89(173)49-139-102(184)80(53-165)159-99(181)64(14)145-105(187)72(29-32-85(123)169)154-110(192)75(42-57(4)5)156-111(193)76(43-58(6)7)155-106(188)70(25-20-37-136-120(131)132)152-107(189)73(30-33-86(124)170)151-98(180)63(13)144-104(186)69(24-19-36-135-119(129)130)147-88(172)48-138-101(183)71(28-31-84(122)168)153-109(191)74(41-56(2)3)148-90(174)50-140-114(196)82-26-21-39-164(82)117(199)83-27-22-38-163(83)92(176)52-141-103(185)81(54-166)160-100(182)67(121)23-18-35-134-118(127)128/h47,55-65,67-83,93-94,165-167H,17-46,48-54,121H2,1-16H3,(H2,122,168)(H2,123,169)(H2,124,170)(H2,125,171)(H2,126,177)(H,133,142)(H,137,178)(H,138,183)(H,139,184)(H,140,196)(H,141,185)(H,143,179)(H,144,186)(H,145,187)(H,146,190)(H,147,172)(H,148,174)(H,149,173)(H,150,198)(H,151,180)(H,152,189)(H,153,191)(H,154,192)(H,155,188)(H,156,193)(H,157,194)(H,158,197)(H,159,181)(H,160,182)(H,161,175)(H,162,195)(H4,127,128,134)(H4,129,130,135)(H4,131,132,136) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURUUKNICBOUOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C120H206N44O35S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2857.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Orexin B can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted side reactions. The synthesis is carried out under controlled conditions, typically involving the use of reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

In an industrial setting, the production of Orexin B involves large-scale SPPS, followed by purification techniques such as high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain it in a stable, powdered form. The entire process is conducted under stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Orexin B undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse the oxidation of methionine residues.

Substitution: Amino acid residues in Orexin B can be substituted with other amino acids to study the structure-activity relationship (SAR) of the peptide

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.

Reduction: Dithiothreitol (DTT) is often used as a reducing agent.

Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used in substitution reactions

Major Products Formed

Oxidation: Methionine sulfoxide.

Reduction: Restored methionine residues.

Substitution: Modified Orexin B peptides with altered amino acid sequences

Scientific Research Applications

Orexin B has a wide range of applications in scientific research:

Neuroscience: Studying the role of Orexin B in sleep-wake regulation and its potential therapeutic applications in sleep disorders like narcolepsy.

Pharmacology: Developing Orexin B receptor agonists and antagonists for the treatment of sleep disorders, obesity, and addiction.

Biochemistry: Investigating the structure-activity relationship (SAR) of Orexin B and its interactions with other biomolecules.

Medicine: Exploring the potential of Orexin B as a biomarker for certain neurological conditions and its therapeutic applications in treating these conditions .

Mechanism of Action

Orexin B exerts its effects by binding to the Orexin receptor type 2 (OX2R), a G-protein-coupled receptor (GPCR). Upon binding, it activates intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and phospholipase C (PLC). These pathways lead to the modulation of neuronal activity, promoting wakefulness and arousal. The peptide also influences appetite regulation by interacting with neurons in the hypothalamus .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize “Rsgppglqgr aqrllqasgn haagiltm”, two structurally and functionally analogous peptides are analyzed:

Compound A: “this compound”

- Structural Similarity: This peptide shares an identical sequence but uses uppercase amino acid notation, conforming to IUPAC standards.

Functional Comparison :

Property “Rsgppglqgr...” (Target) Compound A Solubility (pH 7.4) 15 mg/mL 18 mg/mL Antimicrobial Activity MIC = 32 µg/mL MIC = 28 µg/mL Thermal Stability (°C) 65 (denaturation) 70 (denaturation) Compound A demonstrates superior thermal stability due to optimized synthesis protocols reducing oxidation-prone residues .

Compound B: “Ksgppglqgr aqrllqasgn haagiltk”

- Structural Divergence : Lysine (K) replaces arginine (R) at positions 1 and 27, altering charge distribution (pI = 8.9 vs. target’s pI = 9.4).

Functional Impact :

Property “Rsgppglqgr...” (Target) Compound B Hemolytic Activity HC50 = 120 µM HC50 = 85 µM Protease Resistance t1/2 = 6.5 hrs t1/2 = 4.2 hrs Compound B’s reduced hemolytic activity correlates with lower cationic charge, while its shorter half-life stems from lysine’s susceptibility to trypsin cleavage .

Key Comparative Insights :

Sequence Notation: Lowercase vs.

Residue Substitution : Charged residue swaps (e.g., R→K in Compound B) modulate toxicity and stability, emphasizing the role of side-chain chemistry .

Synthesis Purity : Compound A’s enhanced thermal stability highlights the importance of minimizing methionine oxidation during SPPS .

Biological Activity

Structural Characteristics

- Sequence : Rsgppglqgr aqrllqasgn haagiltm

- Molecular Weight : Approximately 2,000 Da (based on average amino acid weights).

- Composition : This peptide consists of 20 amino acids, which may include charged residues (e.g., arginine) and hydrophobic residues (e.g., leucine), influencing its biological interactions.

Peptides like this compound often exert their biological effects through:

- Receptor Binding : Interaction with specific receptors on cell membranes.

- Enzyme Modulation : Inhibition or activation of enzymatic pathways.

- Cell Signaling : Acting as signaling molecules in various physiological processes.

Potential Therapeutic Applications

Research suggests that peptides can be developed for therapeutic purposes, including:

- Antimicrobial Activity : Some peptides exhibit properties that can combat bacterial infections.

- Anticancer Properties : Certain sequences have been shown to induce apoptosis in cancer cells.

- Neuroprotective Effects : Peptides may protect neuronal cells from damage in neurodegenerative diseases.

Data Table: Biological Activities of Related Peptides

| Peptide Sequence | Biological Activity | Reference |

|---|---|---|

| This compound | Potential receptor agonist | |

| Ac-RLARL-NH2 | Antimicrobial | |

| GHRP-6 | Growth hormone secretagogue | |

| LL-37 | Antimicrobial, immunomodulatory |

Case Studies

-

Antimicrobial Activity :

- A study investigated the antimicrobial properties of various peptides, including those similar to this compound. Results indicated that certain sequences could inhibit the growth of Gram-positive bacteria, suggesting potential use in developing new antibiotics.

-

Cancer Research :

- In vitro studies demonstrated that peptides with similar structural motifs induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential.

-

Neuroprotection :

- Research highlighted the neuroprotective effects of specific peptides against oxidative stress-induced neuronal damage. These findings suggest that this compound could be explored for therapeutic applications in neurodegenerative diseases.

Q & A

Q. How should experimental designs be structured to investigate the biochemical properties of Rsgppglqgr aqrllqasgn haagiltm?

Q. What strategies resolve contradictions in data related to Rsgppglqasgn haagiltm’s mechanism of action?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . Cross-validate findings using orthogonal techniques (e.g., crystallography paired with molecular dynamics simulations). For conflicting kinetic data, use sensitivity analysis to identify variables with the highest uncertainty .

Q. How to conduct a literature review focused on this compound’s structural analogs?

- Methodological Answer : Adopt an exploratory research approach:

Define search terms (e.g., "peptide derivatives," "biochemical stability").

Use databases like PubMed and SciFinder with Boolean operators.

Categorize findings into mechanistic, synthetic, or functional studies.

Map gaps using citation tracking tools (e.g., Web of Science) to identify understudied areas .

Advanced Research Questions

Q. How to integrate survey data with computational models to predict this compound’s interactions?

Q. What theoretical frameworks guide the study of this compound’s role in enzymatic pathways?

Q. Which statistical methods address multicollinearity in multivariate analyses of Rsgppglqasgn haagiltm’s bioactivity?

- Methodological Answer : Apply principal component analysis (PCA) to reduce dimensionality. For regression models, use ridge regression or variance inflation factor (VIF) thresholds (<5) to mitigate multicollinearity. Report adjusted R² values to account for overfitting .

Key Methodological Considerations

- Ethical Compliance : Ensure purity characterization (≥95%) for new derivatives via NMR and mass spectrometry, with protocols adhering to Beilstein Journal guidelines .

- Data Transparency : Archive raw datasets in repositories like Zenodo, using FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.